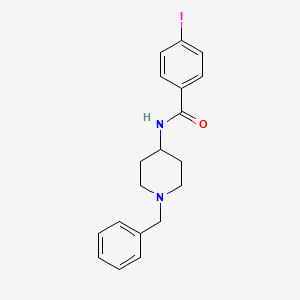

4-IBP

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELCSESNNDZLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165969 | |

| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155798-12-2 | |

| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodophenylboronic Acid: A Core Component in Synthesis and a Potential Tool in Drug Discovery

For Immediate Release

[City, State] – 4-Iodophenylboronic acid, a versatile organoboron compound, is a critical reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Beyond its synthetic utility, emerging research highlights its potential biological activities, including antibacterial and antibiofilm properties, positioning it as a molecule of interest for researchers, chemists, and drug development professionals. This technical guide provides an in-depth overview of the chemical properties, synthesis, key reactions, and potential biological implications of 4-iodophenylboronic acid.

Core Chemical and Physical Properties

4-Iodophenylboronic acid is a white to off-white crystalline powder. A comprehensive summary of its key physicochemical properties is provided in the table below, offering a valuable resource for reaction planning and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₆H₆BIO₂ | [1] |

| Molecular Weight | 247.83 g/mol | [2] |

| Melting Point | 326-330 °C | [2] |

| Boiling Point (Predicted) | 333.1 ± 44.0 °C | |

| pKa (Predicted) | 8.29 ± 0.10 | |

| Solubility | Soluble in Methanol | |

| Appearance | White to off-white powder | [1] |

Table 1: Physicochemical Properties of 4-Iodophenylboronic Acid

Synthesis of 4-Iodophenylboronic Acid

A common laboratory-scale synthesis of 4-iodophenylboronic acid involves the reaction of 1,4-diiodobenzene with a strong base, such as n-butyllithium, followed by quenching with a trialkyl borate, and subsequent acidic workup.

Experimental Protocol: Synthesis from 1,4-Diiodobenzene

Materials:

-

1,4-Diiodobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.

-

Initial Reaction: 1,4-diiodobenzene is dissolved in anhydrous THF in the flask and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is extracted with diethyl ether.

-

Drying and Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-iodophenylboronic acid.

Caption: Workflow for the synthesis of 4-iodophenylboronic acid.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

4-Iodophenylboronic acid is a cornerstone reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl compounds. This reaction involves the palladium-catalyzed coupling of the organoboronic acid with an aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole

Materials:

-

4-Iodophenylboronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Catalyst Preparation: In a round-bottom flask under an inert atmosphere, palladium(II) acetate and triphenylphosphine are dissolved in toluene. The mixture is stirred for 15 minutes at room temperature to form the active palladium(0) catalyst.

-

Reaction Mixture: To the catalyst solution, 4-iodophenylboronic acid, 4-bromoanisole, and an aqueous solution of potassium carbonate are added.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding biaryl product.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity: A Potential Quorum Sensing Inhibitor

Recent studies have highlighted the potential of 4-iodophenylboronic acid as an antibacterial and antibiofilm agent. While the precise mechanism is still under investigation, it is hypothesized that its activity may be linked to the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms.

By interfering with QS signaling pathways, 4-iodophenylboronic acid may disrupt these coordinated bacterial behaviors, rendering them more susceptible to conventional antibiotics and the host immune system. This mode of action is a promising area of research for the development of new anti-infective therapies that are less likely to promote antibiotic resistance.

Caption: Proposed inhibition of bacterial quorum sensing by 4-iodophenylboronic acid.

Safety and Handling

4-Iodophenylboronic acid is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

4-Iodophenylboronic acid is a valuable and versatile molecule with significant applications in synthetic organic chemistry. Its role in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for the construction of complex organic molecules. Furthermore, its emerging biological activities, particularly as a potential inhibitor of bacterial quorum sensing, open up new avenues for research in the development of novel antimicrobial strategies. This guide provides a foundational understanding of the core properties and applications of 4-iodophenylboronic acid, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-iodophenylboronic acid, a critical reagent in modern organic chemistry, particularly in the realm of carbon-carbon bond formation. The methodologies detailed herein are compiled from established chemical literature and patents, offering a robust resource for laboratory and process development applications.

Synthesis of 4-Iodophenylboronic Acid

The most common and efficient laboratory-scale synthesis of 4-iodophenylboronic acid involves the monolithiation of 1,4-diiodobenzene followed by reaction with a trialkyl borate. This method offers a direct route to the desired product.

Reaction Scheme

The overall reaction can be depicted as follows:

Experimental Protocol: Synthesis via Lithiation

This protocol is adapted from established procedures for the synthesis of arylboronic acids.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |

| 1,4-Diiodobenzene | 329.91 g/mol | 10.0 | 3.30 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 g/mol | 11.0 | 4.4 mL |

| Triisopropyl borate | 188.08 g/mol | 13.0 | 2.9 mL |

| Diethyl ether (anhydrous) | 74.12 g/mol | - | 50 mL |

| Hydrochloric acid (1 M) | 36.46 g/mol | - | As needed |

| Sodium hydroxide (1 M) | 40.00 g/mol | - | As needed |

| Ethyl acetate | 88.11 g/mol | - | For extraction |

| Saturated brine solution | - | - | For washing |

| Anhydrous magnesium sulfate | 120.37 g/mol | - | For drying |

Procedure:

-

Reaction Setup: A dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Reaction Mixture: 1,4-diiodobenzene (3.30 g, 10.0 mmol) is dissolved in 50 mL of anhydrous diethyl ether in the reaction flask.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

-

Boronation: Triisopropyl borate (2.9 mL, 13.0 mmol) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 20 mL of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated brine solution (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-iodophenylboronic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-iodophenylboronic acid.

Purification of 4-Iodophenylboronic Acid

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of acid-base extraction and recrystallization is highly effective.

Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[1]

Materials:

| Reagent/Solvent | Quantity |

| Crude 4-iodophenylboronic acid | From synthesis |

| Diethyl ether | As needed |

| Sodium hydroxide (1 M) | As needed |

| Hydrochloric acid (1 M) | As needed |

| Deionized water | As needed |

Procedure:

-

Dissolution and Basification: The crude 4-iodophenylboronic acid is dissolved in diethyl ether. The ether solution is then extracted with 1 M sodium hydroxide solution (3 x 20 mL). The basic aqueous layers, containing the sodium salt of the boronic acid, are combined.

-

Washing: The combined aqueous layers are washed with diethyl ether (2 x 20 mL) to remove any remaining neutral impurities.

-

Acidification and Precipitation: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 by the dropwise addition of 1 M hydrochloric acid, leading to the precipitation of the purified 4-iodophenylboronic acid.

-

Isolation of Purified Product: The white precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

-

Recrystallization: For further purification, the solid can be recrystallized from hot water. The solid is dissolved in a minimum amount of boiling water, and the solution is allowed to cool slowly to room temperature and then in an ice bath. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum to afford the pure 4-iodophenylboronic acid.

Purification Workflow Diagram

Caption: Workflow for the purification of 4-iodophenylboronic acid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of 4-iodophenylboronic acid.

Table 1: Synthesis and Purification Yields

| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |

| Synthesis | Crude 4-iodophenylboronic acid | 75-85 | 85-95 |

| Purification | Purified 4-iodophenylboronic acid | 80-90 (from crude) | >98 |

Table 2: Physical and Chemical Properties of 4-Iodophenylboronic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₆BIO₂ | [2] |

| Molecular Weight | 247.83 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 326-330 °C (decomposes) | |

| Solubility | Sparingly soluble in cold water, soluble in hot water, soluble in methanol and diethyl ether. | |

| CAS Number | 5122-99-6 | [2] |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of 4-iodophenylboronic acid. The described monolithiation of 1,4-diiodobenzene offers a reliable synthetic route, while the subsequent acid-base extraction and recrystallization protocol ensures high purity of the final product. The provided data and workflows are intended to assist researchers and professionals in the efficient and successful preparation of this valuable chemical intermediate. Adherence to standard laboratory safety practices is paramount when performing these procedures.

References

4-Iodophenylboronic Acid: A Linchpin in Modern Organic Synthesis and Drug Discovery

For Immediate Release

Shanghai, China – October 30, 2025 – 4-Iodophenylboronic acid has emerged as a critical building block in the fields of organic chemistry and medicinal chemistry. Its versatility, primarily showcased in palladium-catalyzed cross-coupling reactions, has enabled the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the applications of 4-iodophenylboronic acid, with a focus on its role in the synthesis of bioactive compounds, detailed experimental protocols, and the logical workflows that underpin its use in research and development.

Core Applications in Organic Synthesis

4-Iodophenylboronic acid is a bifunctional reagent, possessing both a boronic acid moiety and an iodo group. This unique structure allows it to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the iodine atom, a highly effective leaving group in palladium-catalyzed reactions, and the boronic acid group, a versatile nucleophilic partner, makes this compound a cornerstone for the construction of biaryl and substituted aromatic structures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, an organoboron compound, such as 4-iodophenylboronic acid, is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][2]

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

References

The Mechanistic Underpinnings of 4-Iodophenylboronic Acid in Modern Organic Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the mechanism of action of 4-iodophenylboronic acid (4-IBP) in several pivotal organic reactions. As a versatile building block, this compound plays a crucial role in the construction of complex molecular architectures, making it an indispensable tool in pharmaceutical and materials science research. This document details the reaction mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the core processes to facilitate a deeper understanding and application of this compound in the laboratory.

Introduction to 4-Iodophenylboronic Acid (this compound)

4-Iodophenylboronic acid is an aromatic boronic acid containing an iodine substituent. This dual functionality allows it to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the boronic acid group enables transmetalation with a transition metal catalyst, while the iodo group serves as an excellent leaving group in oxidative addition steps. This unique combination makes this compound a highly valuable reagent in the synthesis of biaryls and other complex organic molecules.

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. When this compound is used as the organoboron species, it couples with various organohalides to form a new carbon-carbon bond.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R-X), forming a Pd(II) complex. The reactivity of the halide is in the order of I > Br > Cl.

-

Transmetalation: The organoboronic acid (in this case, this compound) is activated by a base to form a boronate species. This boronate then transfers its organic group (the 4-iodophenyl moiety) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data for Suzuki-Miyaura Reactions

The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the catalyst, ligand, base, solvent, and temperature. The following table summarizes representative quantitative data for the coupling of aryl halides with phenylboronic acid, which serves as a good model for reactions involving this compound. A kinetic study on the coupling of 4-iodoacetophenone with phenylboronic acid revealed a quasi-first-order dependence on the aryl iodide and a zero-order dependence on the boronic acid and the base, with an activation energy of approximately 63 kJ/mol.[1]

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 1 | 98 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |

| 3 | 4-Chloroanisole | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH | 100 | 24 | 92 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

-

4-Iodoanisole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Add toluene (5 mL) and degassed water (1 mL) to the flask.

-

The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Domino Heck-Suzuki Reaction: A Tandem Approach to Molecular Complexity

The domino Heck-Suzuki reaction is a powerful synthetic strategy that combines two distinct palladium-catalyzed cross-coupling reactions in a single pot. This tandem process allows for the rapid construction of complex polycyclic and heterocyclic scaffolds from simple starting materials.

General Mechanism of the Domino Heck-Suzuki Reaction

The reaction is typically initiated by an intramolecular Heck reaction, followed by a Suzuki coupling.

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide (e.g., an o-iodoaniline derivative with an olefinic side chain).

-

Intramolecular Carbopalladation (Heck Reaction): The resulting arylpalladium(II) complex undergoes an intramolecular insertion of the tethered alkene, forming a new C-C bond and a cyclic alkylpalladium(II) intermediate.

-

β-Hydride Elimination (optional but often suppressed): To favor the subsequent Suzuki coupling, β-hydride elimination from the alkylpalladium(II) intermediate is often suppressed by the choice of substrate and reaction conditions.

-

Transmetalation (Suzuki Coupling): The alkylpalladium(II) intermediate reacts with a boronic acid in the presence of a base. The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium reductively eliminate to form the final product and regenerate the Pd(0) catalyst.

Experimental Protocol: Domino Heck-Suzuki Reaction for the Synthesis of a Dihydrobenzofuran Derivative (Generalized)

The following is a generalized experimental protocol for a domino Heck-Suzuki reaction, based on literature procedures for similar transformations.

Materials:

-

o-Iodoaryl ether with an allylic side chain

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another suitable solvent

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A mixture of the o-iodoaryl ether (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol) is placed in a round-bottom flask.

-

Palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%) are added to the flask.

-

The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.

-

Anhydrous DMF (5 mL) is added via syringe.

-

The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC.

-

The reaction is cooled to room temperature and quenched with water.

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the desired product.

Conclusion

4-Iodophenylboronic acid is a powerful and versatile reagent in modern organic synthesis. Its participation in the Suzuki-Miyaura coupling and domino Heck-Suzuki reactions, among others, enables the efficient construction of complex molecular frameworks. A thorough understanding of the underlying mechanisms of these reactions is crucial for their successful application and for the development of new synthetic methodologies. The data and protocols presented in this whitepaper are intended to serve as a valuable resource for researchers in the fields of chemistry and drug discovery, facilitating the advancement of their research endeavors.

References

An In-Depth Technical Guide to the Physical and Spectral Properties of 4-Iodophenylboronic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the essential physical and spectral data for 4-iodophenylboronic acid, a critical reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed data and experimental protocols to support advanced research and application.

Core Physical and Chemical Data

4-Iodophenylboronic acid is a white to light beige crystalline powder. It is an organoboron compound valued for the dual reactivity of its boronic acid and iodo functional groups. Key identifying information and physical properties are summarized below.

| Property | Value |

| CAS Number | 5122-99-6 |

| Molecular Formula | C₆H₆BIO₂ |

| Molecular Weight | 247.83 g/mol |

| Melting Point | 326-330 °C |

| Appearance | Light beige powder |

| Solubility | Soluble in Methanol |

Spectroscopic Data

Spectroscopic analysis is fundamental to verifying the structure and purity of 4-iodophenylboronic acid. The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), spectra can sometimes be complex. The data presented here are typical for the monomeric acid form, often achieved by using a suitable deuterated solvent such as DMSO-d₆.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.05 | Doublet | ~8.4 | 2 Aromatic Protons (ortho to -B(OH)₂) |

| ~7.65 | Doublet | ~8.4 | 2 Aromatic Protons (ortho to -I) |

| ~8.2 (broad singlet) | Singlet | - | 2 Hydroxyl Protons (-B(OH)₂) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~137.8 | Aromatic Carbon (ortho to -I) |

| ~137.2 | Aromatic Carbon (ortho to -B(OH)₂) |

| ~130.0 (approx.) | Aromatic Carbon (ipso to -B(OH)₂) |

| ~98.9 | Aromatic Carbon (ipso to -I) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H Stretch (from B(OH)₂) |

| ~1600 | Medium | C=C Aromatic Ring Stretch |

| ~1350 | Strong | B-O Stretch |

| ~1080 | Strong | C-I Stretch |

| ~840 | Strong | C-H Out-of-plane Bending (para-substituted) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-iodophenylboronic acid, the molecular ion peak is a key identifier.

| m/z (Mass-to-Charge Ratio) | Ion |

| 248 | [M]⁺ (Molecular Ion) |

| 231 | [M-OH]⁺ |

| 121 | [M-I]⁺ |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the typical experimental protocols for the characterization techniques cited above.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Weigh approximately 10-20 mg of 4-iodophenylboronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean vial.

-

Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Data Acquisition : Place the capped and labeled NMR tube into the spectrometer's autosampler or manual probe.

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans over a longer period (30 minutes to several hours) is typically required.

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of 4-iodophenylboronic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation : Transfer the powder mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Data Acquisition : Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Collection : Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected and automatically subtracted from the sample spectrum.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion, [M]⁺), and to undergo fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Data Interpretation Workflow

The characterization of a chemical compound like 4-iodophenylboronic acid is a systematic process. It begins with the acquisition of raw data from various analytical instruments, followed by processing and interpretation to confirm the compound's identity and purity.

Caption: Workflow for the Spectroscopic Characterization of 4-Iodophenylboronic Acid.

Commercial Availability and Technical Guide for 4-Iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenylboronic acid is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of 4-iodophenylboronic acid, detailed experimental protocols for its synthesis and purification, and its application in a representative synthetic transformation. Furthermore, this document outlines a conceptual workflow for its potential application in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for enzyme discovery and inhibitor screening.

Commercial Availability

4-Iodophenylboronic acid is readily available from a multitude of chemical suppliers. The purity and pricing can vary between vendors and are dependent on the quantity purchased. A summary of representative commercial sources is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Table 1: Commercial Availability of 4-Iodophenylboronic Acid

| Supplier | Product Number | Purity | Available Quantities | Price (USD) - Representative |

| Sigma-Aldrich | 471933 | ≥95.0% | 5 g, 25 g | $65.50 (5g), $238.00 (25g) |

| Thermo Fisher Scientific | AC359480010 | 97% | 1 g, 5 g, 25 g | $39.50 (1g), $105.00 (5g) |

| Chem-Impex | 06996 | >95% (T) | 5 g, 10 g, 25 g, 100 g | $48.00 (5g), $80.00 (10g) |

| Boron Molecular | BM693 | 95% | 1 g, 5 g, 10 g, 25 g, 100 g | $25.00 (1g), $85.00 (5g) |

| TCI America | I0830 | >98.0% (T) | 5 g, 25 g | $88.00 (5g), $300.00 (25g) |

Prices are subject to change and may not reflect current market values. Please verify with the supplier. (T) indicates purity determined by titration.

Experimental Protocols

Synthesis of 4-Iodophenylboronic Acid from 1,4-Diiodobenzene

This protocol describes the synthesis of 4-iodophenylboronic acid from 1,4-diiodobenzene via a lithium-halogen exchange followed by borylation.

Materials:

-

1,4-Diiodobenzene

-

Anhydrous diethyl ether (Et₂O)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add 1,4-diiodobenzene (1.0 eq).

-

Dissolve the 1,4-diiodobenzene in anhydrous diethyl ether.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

To the resulting solution, add triisopropyl borate (1.1 eq) dropwise, again maintaining a temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

-

Continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude 4-iodophenylboronic acid can be purified by recrystallization.

Materials:

-

Crude 4-iodophenylboronic acid

-

Water or a mixed solvent system (e.g., water/ethanol)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude 4-iodophenylboronic acid to an Erlenmeyer flask.

-

Add a minimal amount of hot water (or the chosen solvent system) to dissolve the solid completely. The boronic acid is more soluble in hot water than in cold water.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified crystals under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

4-Iodophenylboronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general protocol for the coupling of 4-iodophenylboronic acid with an aryl bromide.

Materials:

-

4-Iodophenylboronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, typically 2-3 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add the aryl bromide, 4-iodophenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent and water (if using a biphasic system).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conceptual Workflow: Application in Activity-Based Protein Profiling (ABPP)

4-Iodophenylboronic acid can serve as a versatile scaffold for the design of chemical probes for ABPP. The boronic acid moiety can act as a reversible covalent warhead targeting serine or threonine residues in enzyme active sites. The iodo- group provides a convenient handle for further functionalization, such as the introduction of a reporter tag (e.g., a fluorophore or biotin) via a cross-coupling reaction. The following diagram illustrates a conceptual workflow for the use of a 4-iodophenylboronic acid-derived probe in a competitive ABPP experiment to identify enzyme inhibitors.[1][2][3]

Caption: Conceptual workflow for competitive ABPP using a 4-iodophenylboronic acid-derived probe.

This workflow enables the identification of small molecules from a library that compete with the boronic acid probe for binding to the active site of target enzymes, thus identifying potential inhibitors.[1][2]

Signaling Pathway Visualization: Targeted Covalent Inhibition

Boronic acids, including derivatives of 4-iodophenylboronic acid, are increasingly explored as warheads for targeted covalent inhibitors.[4][5] These inhibitors can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of a target protein, leading to potent and prolonged inhibition. The following diagram illustrates the general principle of targeted covalent inhibition of a protein kinase, a common target in drug discovery.

Caption: General mechanism of targeted covalent inhibition of a protein kinase by a boronic acid inhibitor.

This targeted approach can lead to drugs with improved potency and duration of action compared to non-covalent inhibitors. The versatility of the 4-iodophenylboronic acid scaffold allows for its incorporation into various molecular designs to achieve selectivity for different protein targets.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Reactions Involving 4-Iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid is a versatile and pivotal reagent in modern organic synthesis, particularly in the construction of complex molecular architectures essential for pharmaceutical and materials science applications. Its dual functionality, featuring a reactive iodine atom and a boronic acid group, allows for participation in a variety of powerful cross-coupling reactions. The boronic acid moiety is a cornerstone of Suzuki-Miyaura couplings, while the iodo-group serves as an excellent coupling partner in numerous palladium-catalyzed transformations, including Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This guide provides a detailed technical overview of these core reactions, complete with quantitative data, experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] 4-Iodophenylboronic acid can readily participate in this reaction, coupling with various aryl or vinyl halides and triflates to produce substituted biphenyls and related structures, which are common motifs in active pharmaceutical ingredients.[2][3]

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | PdNPs@g-C3N4-BLE | K2CO3 | EtOH/H2O | 80 | 0.5 | 98 | [4] |

| 2 | Iodobenzene | Pd/Fe3O4/Charcoal (0.5) | K2CO3 | H2O | 80 | 0.5 | 95 | [5] |

| 3 | 4-Chloroacetophenone | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene | 100 | 18 | 92 | [6] |

| 4 | 4-Bromoanisole | Pd/Fe3O4/Charcoal (0.5) | K2CO3 | H2O | 80 | 1 | 90 | [5] |

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is adapted from the Suzuki-Miyaura coupling of an aryl iodide with a phenylboronic acid derivative.[5][7]

Materials:

-

4-Iodoanisole (1.0 mmol, 234 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%, 23 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1, 10 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole, phenylboronic acid, the palladium catalyst, and potassium carbonate.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for the time indicated by TLC or GC-MS monitoring (typically 2-12 hours).

-

Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methoxybiphenyl.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction

The Heck reaction involves the coupling of an unsaturated halide (like the iodo-group in 4-iodophenylboronic acid) with an alkene to form a substituted alkene, using a palladium catalyst and a base.[8][9] This reaction is a cornerstone for creating carbon-carbon bonds, particularly for the arylation of olefins.[10] While the boronic acid itself is not the reactive moiety in this context, 4-iodophenylboronic acid serves as the aryl halide source. An oxidative variant can directly couple arylboronic acids with alkenes.[11][12]

Data Presentation: Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)2 (2) | K2CO3 | DMF | 60 | 12 | 95 | [13] |

| 2 | Ethyl Acrylate | Pd(OAc)2 (2) | K2CO3 | DMF | 60 | 12 | 92 | [13] |

| 3 | Eugenol | Pd(OAc)2 (1) | K2CO3 | DMF/H2O | 100 | 1 | >99 (conv.) | [14] |

| 4 | Cinnamyl Alcohol | Pd(OAc)2 (1) | K2CO3 | DMF | 100 | 1 | 85 | [14] |

Experimental Protocol: Synthesis of (E)-4-(Styryl)phenylboronic acid

This protocol is adapted from a general procedure for the Heck reaction of aryl halides with olefins.[13]

Materials:

-

4-Iodophenylboronic acid (1.0 mmol, 248 mg)

-

Styrene (1.2 mmol, 125 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%, 4.5 mg)

-

Triphenylphosphine (PPh₃, 4 mol%, 10.5 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

In a Schlenk tube, combine 4-iodophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous DMF and styrene via syringe.

-

Seal the tube and heat the mixture in an oil bath at 60-100 °C for 12-24 hours, until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the product.

Visualization: Heck Reaction Catalytic Cycle

References

- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 11. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]

- 12. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 4-Iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction, with a specific focus on the use of 4-iodobiphenyl (4-IBP) as an aryl halide substrate. The product of this reaction, p-terphenyl, and its derivatives are of significant interest in materials science and as scaffolds in medicinal chemistry.

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[2]

A base is a crucial component of the reaction, required to activate the organoboron compound, facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of solvent is also critical and can influence reaction rates and yields. A variety of solvents are effective, including ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, aqueous mixtures of these solvents are employed.

The reactivity of the organohalide is a key factor, with the rate of oxidative addition generally following the trend I > Br > Cl.[3] Consequently, 4-iodobiphenyl is a highly reactive substrate for this transformation.

Experimental Protocols for the Coupling of 4-Iodobiphenyl with Phenylboronic Acid

The following protocols are representative examples of the Suzuki-Miyaura coupling of 4-iodobiphenyl with phenylboronic acid to synthesize p-terphenyl.

Protocol 1: Palladium Tetrakis(triphenylphosphine) Catalyzed Coupling

This procedure is a common method utilizing a commercially available and widely used palladium catalyst.

Materials:

-

4-Iodobiphenyl (1.0 mmol, 280.1 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

-

Potassium carbonate (2.0 mmol, 276.4 mg)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobiphenyl, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford p-terphenyl.

Protocol 2: Heterogeneous Palladium on Carbon Catalyzed Coupling

This protocol utilizes a heterogeneous catalyst, which can simplify product purification through filtration.

Materials:

-

4-Iodobiphenyl (1.0 mmol, 280.1 mg)

-

Phenylboronic acid (1.5 mmol, 182.9 mg)

-

10% Palladium on carbon (Pd/C) (1.4 mol% Pd, 15 mg)

-

Potassium carbonate (2.0 mmol, 276.4 mg)

-

Dimethylformamide (DMF) (8 mL)

Procedure:

-

In a microwave-safe vessel equipped with a magnetic stir bar, combine 4-iodobiphenyl, phenylboronic acid, 10% Pd/C, and potassium carbonate.

-

Add dimethylformamide to the vessel.

-

Seal the vessel and place it in a domestic microwave oven adapted for synthesis.

-

Heat the mixture under reflux conditions for a specified time (e.g., 30-90 minutes).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Rinse the filter cake with ethyl acetate.

-

To the filtrate, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield p-terphenyl.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, providing a comparative overview of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Iodides with Phenylboronic Acid

| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodobiphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |

| 2 | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |

| 3 | 4-Iodobenzaldehyde | Cu-AIA-PC-Pd (1) | K₂CO₃ | Ethanol | RT | 6 | >99 |

| 4 | 5-Iodovanillin | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 2 | Not specified |

Data is compiled from various sources and representative examples.

Table 2: Influence of Reaction Parameters on the Coupling of 4-Iodoanisole with Phenylboronic Acid

| Entry | Catalyst | Base | Solvent | Time (min) | Yield (%) |

| 1 | Pd/C | K₂CO₃ | DMF | 30 | 41 |

| 2 | Pd/C | K₂CO₃ | DMF | 45 | 63 |

| 3 | Pd/C | K₂CO₃ | DMF | 60 | 85 |

| 4 | Pd/C | K₂CO₃ | DMF | 90 | 92 |

This table illustrates the effect of reaction time on yield in a microwave-assisted reaction.[4]

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the Suzuki-Miyaura coupling of 4-iodobiphenyl.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

The Safety and Handling of 4-Iodophenylboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safe handling, storage, and disposal of 4-iodophenylboronic acid, a versatile reagent widely utilized in synthetic and medicinal chemistry. This document outlines the compound's key physicochemical properties, potential hazards, and necessary safety precautions. Furthermore, it details a comprehensive experimental protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development.

Compound Identification and Properties

4-Iodophenylboronic acid is a white to light beige crystalline powder. It is a key building block in organic synthesis, primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Table 1: Physicochemical Properties of 4-Iodophenylboronic Acid

| Property | Value | Reference |

| CAS Number | 5122-99-6 | [1][2] |

| Molecular Formula | C₆H₆BIO₂ | [1] |

| Molecular Weight | 247.82 g/mol | [1] |

| Melting Point | 326-330 °C | [3] |

| Boiling Point | 333.1±44.0 °C (Predicted) | [4] |

| Density | 1.95±0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol. Water solubility: 25 g/L. | [4] |

| pKa | 8.29±0.10 (Predicted) | [4] |

| Appearance | Light beige powder | [4] |

| Sensitivity | Light Sensitive | [4] |

Hazard Identification and Classification

4-Iodophenylboronic acid is classified as a hazardous substance. Proper handling and adherence to safety protocols are crucial to minimize risk.

Table 2: GHS Hazard Classification for 4-Iodophenylboronic Acid

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Quantitative Toxicity Data

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

-

Avoid contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE) as detailed in Section 5.

-

Minimize dust generation and accumulation.[5]

-

Do not eat, drink, or smoke when handling this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]

-

Protect from light, as the compound is light-sensitive.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 4-iodophenylboronic acid:

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles (conforming to EN166). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure. |

| Respiratory Protection | For operations likely to generate dust, a NIOSH-approved N95 dust mask or higher is recommended. In case of insufficient ventilation, wear a self-contained breathing apparatus (SCBA). |

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, boron oxides, and hydrogen iodide.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment.[3]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with soap and water.[5]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Exposure to light and incompatible materials.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, oxides of boron, and hydrogen iodide may be formed under fire conditions.[1]

Disposal Considerations

Dispose of 4-iodophenylboronic acid and its containers in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous. Do not allow the chemical to enter drains or waterways.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. 4-Iodophenylboronic acid is a common and effective coupling partner in these reactions.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology for the Synthesis of a Biaryl Derivative

This protocol describes the coupling of a generic aryl bromide with 4-iodophenylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 eq.)

-

4-Iodophenylboronic acid (1.2 mmol, 1.2 eq.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

-

Toluene (5 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-iodophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 4-12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Iodophenylboronic acid is an invaluable reagent in modern organic synthesis, particularly for the construction of complex molecules in drug discovery. Its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides the essential information for its safe use, from storage and handling to emergency procedures and disposal. The detailed experimental protocol for the Suzuki-Miyaura reaction serves as a practical resource for researchers, enabling the effective and safe application of this versatile compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2] 4-Iodophenylboronic acid is a versatile building block in this context, allowing for the introduction of a phenylboronic acid moiety, which can be further functionalized, or for the direct formation of biaryl structures, which are prevalent in many biologically active molecules. These application notes provide a detailed protocol for the Suzuki coupling reaction utilizing 4-iodophenylboronic acid as a key reagent.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, an aryl bromide or chloride) to form a Pd(II) complex.

-

Transmetalation: The organoboron compound (4-iodophenylboronic acid), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Experimental Protocols

The following section details a representative experimental protocol for the Suzuki coupling of an aryl bromide with 4-iodophenylboronic acid. This protocol is adapted from established procedures for similar Suzuki-Miyaura reactions.

General Procedure for Suzuki Coupling

Materials:

-

Aryl bromide (1.0 eq)

-

4-Iodophenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₃PO₄, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), 4-iodophenylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki coupling reactions involving aryl halides and boronic acids, which can be adapted for reactions with 4-iodophenylboronic acid.

Table 1: Reaction Conditions for Suzuki Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (1.4) | K₂CO₃ | EtOH | 100 | 4 | >95 |

| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85-95 |

| 3 | 4-Chlorotoluene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 70-80 |

| 4 | Iodobenzene | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 90 | 1 | 98 |

Data adapted from various sources for illustrative purposes.

Table 2: Substrate Scope for Suzuki Coupling with Phenylboronic Acid

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |

| 2 | 3-Bromopyridine | 3-Phenylpyridine | 88 |

| 3 | 1-Iodonaphthalene | 1-Phenylnaphthalene | 95 |

| 4 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 75 |

Yields are representative and can vary based on specific reaction conditions.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Ligand Selection in 4-Iodophenylboronic Acid Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, as it influences the stability of the palladium catalyst, the rates of oxidative addition and reductive elimination, and ultimately, the yield and purity of the desired product. This document provides a detailed guide to ligand selection for the cross-coupling of 4-iodophenylboronic acid with aryl halides, complete with experimental protocols and a comparative analysis of common phosphine ligands.

The Role of Ligands in the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of steps where the palladium catalyst cycles between its Pd(0) and Pd(II) oxidation states. Phosphine ligands play a crucial role in this cycle by:

-

Stabilizing the Pd(0) species: The phosphine ligand coordinates to the palladium center, preventing its aggregation into inactive palladium black.

-

Facilitating Oxidative Addition: The ligand's electronic and steric properties influence the rate at which the aryl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate. Electron-rich and bulky ligands are known to promote this step.[1]

-

Promoting Reductive Elimination: The ligand also facilitates the final step of the catalytic cycle, where the two organic fragments are coupled, and the Pd(0) catalyst is regenerated. Bulky ligands can accelerate this step by creating steric strain in the Pd(II) intermediate.[1]

The general catalytic cycle for the Suzuki-Miyaura cross-coupling is depicted below.

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection for 4-Iodophenylboronic Acid Cross-Coupling: A Comparative Overview

The selection of an appropriate phosphine ligand is critical for achieving high yields in the Suzuki-Miyaura coupling of 4-iodophenylboronic acid. Aryl iodides are generally more reactive than the corresponding bromides or chlorides, which can sometimes lead to faster reaction rates even with less sophisticated ligands. However, for complex substrates or when aiming for very high efficiency and low catalyst loadings, the choice of a more advanced ligand is often beneficial.

Below is a summary of commonly used phosphine ligands and their general performance in the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids.

Table 1: Comparison of Common Phosphine Ligands for the Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

| Ligand | Structure | Key Features | Typical Performance with Aryl Iodides |

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | - Readily available and inexpensive- Moderate steric bulk | Generally effective for reactive substrates like aryl iodides, but may require higher temperatures and catalyst loadings. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | - Very bulky and electron-rich- Promotes oxidative addition and reductive elimination | Often provides excellent yields at lower temperatures and catalyst loadings. |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | - Buchwald ligand- Bulky and electron-rich biarylphosphine | Highly active for a broad range of substrates, including sterically hindered and electron-rich/poor aryl iodides.[2] |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | - Buchwald ligand- Extremely bulky and electron-rich | One of the most effective ligands for challenging Suzuki-Miyaura couplings, often providing high yields with very low catalyst loadings. |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | - Bidentate ligand- Large bite angle | Widely used and effective for many cross-coupling reactions, though sometimes less active than bulky monophosphine ligands for highly hindered substrates. |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | - Bidentate ligand- Wide bite angle | Known for its ability to stabilize the catalyst and prevent β-hydride elimination in certain cases. |

Experimental Protocols

The following protocols are provided as a general guideline for performing a Suzuki-Miyaura cross-coupling reaction with 4-iodophenylboronic acid. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Experimental Workflow

The logical workflow for setting up a Suzuki-Miyaura cross-coupling reaction is outlined below.

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol is adapted from a literature procedure and serves as a good starting point for the coupling of aryl iodides.

Materials:

-

4-Iodoanisole (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-